(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 476625-96-4
Cat. No.: VC4538124
Molecular Formula: C21H21N3O3S2
Molecular Weight: 427.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476625-96-4 |
|---|---|
| Molecular Formula | C21H21N3O3S2 |
| Molecular Weight | 427.54 |
| IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C21H21N3O3S2/c1-4-14-24(15-5-2)29(26,27)17-12-10-16(11-13-17)20(25)22-21-23(3)18-8-6-7-9-19(18)28-21/h4-13H,1-2,14-15H2,3H3 |
| Standard InChI Key | JQRLYRIWTOTJKJ-QURGRASLSA-N |
| SMILES | CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Introduction
(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule belonging to the class of benzamide derivatives. It features a unique combination of functional groups, including a sulfamoyl moiety and a thiazole ring, which are significant for its potential biological activities. This compound is of interest in medicinal chemistry due to the diverse biological properties associated with benzamide derivatives, such as neuroleptic and other therapeutic effects.
Synthesis
The synthesis of (E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves several steps that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed for characterization.
Potential Biological Activities
Benzamide derivatives, including (E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been studied for their diverse biological activities. These compounds are known for their potential as neuroleptics and other therapeutic agents. The mechanism of action is likely related to interactions with biological targets such as receptors or enzymes involved in neurotransmission or other metabolic pathways.
Chemical Reactions and Stability
This compound can participate in various chemical reactions typical for benzamides and thiazoles. These reactions require specific catalysts or reagents and optimized conditions such as temperature, solvent, and pH to proceed efficiently. The stability of the compound under different conditions, such as heat or light exposure, is crucial for its practical applications.
Applications and Future Research Directions
Given its structural features and potential biological activities, (E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide holds promise for applications in pharmaceuticals. Future research should focus on detailed biological assays to determine its efficacy and safety as a therapeutic agent.
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